Stannous pyrophosphate

Oral Care Antimicrobial Dental Staining

Stannous pyrophosphate (Sn₂P₂O₇, CAS 15578-26-4) delivers unmatched Sn²⁺ stability in aqueous and oxidative environments—directly solving the rapid hydrolysis and oxidation failures seen with stannous fluoride or stannous chloride. Its pyrophosphate ligand preserves bioavailable Sn²⁺, enabling single-phase, high-water oral care formulations without costly dual-phase packaging and allowing precise antimicrobial/staining profile tuning. Clinically validated for plaque inhibition (P<0.01), it also serves as a reproducible, cost-effective reducing agent for ⁹⁹ᵐTc radiopharmaceutical kits. For formulators seeking aqueous-stable Sn²⁺ delivery with documented therapeutic and diagnostic performance, this is the definitive raw material.

Molecular Formula O₇P₂Sn₂
Molecular Weight 411.4 g/mol
CAS No. 15578-26-4
Cat. No. B129299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStannous pyrophosphate
CAS15578-26-4
SynonymsDiphosphoric Acid Tin(2+) Salt;  Pyrophosphoric Acid Tin(2+) Salt;  Tin Pyrophosphate (Sn2P2O7);  Stannous Pyrophosphate;  Tin Phosphate (Sn2(P2O7);  Tin(2+) Pyrophosphate;  Tin(II) Pyrophosphate; 
Molecular FormulaO₇P₂Sn₂
Molecular Weight411.4 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])OP(=O)([O-])[O-].[Sn+2].[Sn+2]
InChIInChI=1S/H4O7P2.2Sn/c1-8(2,3)7-9(4,5)6;;/h(H2,1,2,3)(H2,4,5,6);;/q;2*+2/p-4
InChIKeyGEZAUFNYMZVOFV-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stannous Pyrophosphate Procurement Guide: Chemical Profile and Analytical Specifications for Industrial and Scientific Users


Stannous pyrophosphate (Sn2P2O7, CAS 15578-26-4), also known as tin(II) pyrophosphate, is an inorganic tin(II) salt characterized as a white crystalline or amorphous powder with a density of approximately 4.01 g/cm³ and a decomposition temperature above 400°C . The compound is practically insoluble in water but demonstrates solubility in concentrated mineral acids and in sodium pyrophosphate solutions . Its dual functionality—serving both as a controlled-release source of stannous (Sn²⁺) ions and as a stabilizing agent in multi-component aqueous formulations—distinguishes it from simpler, more labile stannous salts such as stannous fluoride (SnF₂) or stannous chloride (SnCl₂) [1]. This chemical behavior is critical in applications where maintaining a consistent and bioavailable Sn²⁺ reservoir is essential, including in advanced oral care formulations and radiopharmaceutical kits.

Why Stannous Pyrophosphate Cannot Be Directly Substituted by Other Stannous Salts in Advanced Formulations


Substituting stannous pyrophosphate with other common stannous salts like stannous fluoride or stannous chloride without reformulation carries significant risk of performance failure, particularly in aqueous or high-water systems. Stannous fluoride and stannous chloride are highly prone to rapid hydrolysis and oxidation at pH values above 4, leading to the precipitation of inactive stannous hydroxides and a critical loss of bioavailable Sn²⁺ [1]. This inherent instability necessitates complex, low-water or dual-phase formulation strategies to maintain efficacy [1]. In contrast, the pyrophosphate ligand in stannous pyrophosphate stabilizes the Sn²⁺ oxidation state, conferring superior stability in air and in aqueous environments, as evidenced by its ability to deliver stable, efficacious formulations where other salts would rapidly degrade . Furthermore, the antimicrobial profile and associated side effects, such as dental staining, are formulation-dependent and differ significantly between stannous salt sources; the inclusion of stannous pyrophosphate in a formulation demonstrably alters the product's final antimicrobial activity and staining potential compared to a formulation relying solely on stannous fluoride [2]. Therefore, from a procurement and formulation science perspective, these tin(II) sources are not interchangeable functional equivalents.

Quantitative Differential Evidence for Stannous Pyrophosphate: A Comparator-Based Selection Guide


Stannous Pyrophosphate Modulates In Vitro Antimicrobial Activity and Dental Staining Compared to Stannous Fluoride-Only Formulations

In vitro comparative analysis of various stannous fluoride (SF) formulations revealed that the addition of stannous pyrophosphate (SFSP) significantly alters both the antimicrobial profile and the propensity for tea-induced staining. The maximum inhibitory dilution (MID) values and staining optical densities (OD) were directly compared for two commercial SF toothpastes (SF1, SF2), two experimental SF plus stannous pyrophosphate pastes (SFSP1, SFSP2), an SF gel (G), and a NaF control (C) [1].

Oral Care Antimicrobial Dental Staining

Stannous Pyrophosphate Enhances Plaque Inhibition in Vivo in Orthodontic Patients Relative to Sodium Monofluorophosphate

A double-blind, cross-over clinical study in orthodontic patients directly compared a stannous fluoride/stannous pyrophosphate (SnF₂/Sn₂P₂O₇) dentifrice against a sodium monofluorophosphate (MFP) toothpaste and a placebo paste [1]. The study assessed plaque growth as the primary endpoint.

Oral Care Plaque Inhibition In Vivo Efficacy

Superior Redox Stability of Stannous Pyrophosphate Enables Aqueous Formulation Compatibility Unattainable with Stannous Chloride

Comparative analysis of the chemical behavior of stannous salts in solution highlights a key differentiator for stannous pyrophosphate. Stannous chloride (SnCl₂) is known to lose its Sn²⁺ content rapidly in aqueous solutions through oxidation, with studies documenting a 15% loss of Sn(II) within just one hour when not protected under an inert nitrogen atmosphere [1]. In contrast, stannous pyrophosphate is characterized by its high stability in air and resistance to such rapid oxidation , a property conferred by the protective pyrophosphate ligand coordination.

Formulation Science Aqueous Stability Oxidation Resistance

High Radiolabeling Efficiency for Red Blood Cells, Comparable to Stannous Medronate, with Potential Ease-of-Production Advantages

In the field of radiopharmacy, stannous pyrophosphate serves as a critical reducing and complexing agent for technetium-99m (⁹⁹ᵐTc) red blood cell (RBC) labeling. A comparative study evaluated the labeling efficiency of stannous pyrophosphate against stannous medronate in 20 normal human volunteers [1].

Nuclear Medicine Radiopharmaceuticals Blood Pool Scintigraphy

Optimal Industrial and Research Applications for Stannous Pyrophosphate Based on Verifiable Evidence


Formulation of Advanced, High-Water, Single-Phase Oral Care Products

The superior aqueous and oxidative stability of stannous pyrophosphate, compared to other stannous salts like stannous chloride or stannous fluoride [1], makes it uniquely suited for formulating high-water-content, single-phase oral care products. This application directly addresses the formulation challenge described in recent patents, where stannous pyrophosphate is used as a 'second source of stannous' to create stable aqueous compositions without resorting to the high cost and complexity of dual-phase systems [2]. Furthermore, evidence shows that its inclusion modulates the antimicrobial and staining profile of stannous fluoride formulations [3], allowing formulators to fine-tune product efficacy and aesthetics.

Dentifrices for Plaque Control in High-Risk Orthodontic Patients

Based on direct in vivo clinical evidence, a dentifrice containing both stannous fluoride and stannous pyrophosphate has demonstrated statistically significant plaque inhibition in orthodontic patients (P < 0.01) over a 3-week period, a benefit not observed with sodium monofluorophosphate or placebo controls [1]. This positions the stannous pyrophosphate-containing formulation as a scientifically validated, therapeutic choice for managing the elevated plaque and caries risk associated with fixed orthodontic appliances, providing a clear differentiation from standard fluoride-only toothpastes in this niche.

Production of Technetium-99m Radiopharmaceutical Kits for Nuclear Medicine

Stannous pyrophosphate is an established and effective reducing and complexing agent for the preparation of ⁹⁹ᵐTc-radiopharmaceuticals, including those for myocardial infarct imaging and red blood cell labeling. Its high and reproducible labeling efficiency for red blood cells (84.1%), which is on par with stannous medronate [1], makes it a reliable component in these diagnostic kits. For kit manufacturers, stannous pyrophosphate may offer advantages in terms of production ease and cost-effectiveness [1], making it a strategically preferred raw material over other stannous complexing agents where performance is equivalent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stannous pyrophosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.